2-(Bromomethyl)morpholin-3-one is an organic compound with the molecular formula . This compound is a derivative of morpholine, characterized by the presence of a bromomethyl group at the 2-position and a carbonyl group at the 3-position of the morpholine ring. The unique structure of 2-(Bromomethyl)morpholin-3-one contributes to its reactivity and versatility in various chemical applications, particularly in organic synthesis and pharmaceutical development.
2-(Bromomethyl)morpholin-3-one is classified as a heterocyclic organic compound due to its morpholine structure, which contains both nitrogen and oxygen atoms within a cyclic framework. It is primarily sourced through synthetic methods involving the bromination of morpholin-3-one, making it accessible for research and industrial applications.
The synthesis of 2-(Bromomethyl)morpholin-3-one typically involves the bromination of morpholin-3-one. One common synthetic route includes reacting morpholin-3-one with bromine in a suitable solvent, such as dichloromethane. This reaction is generally conducted at low temperatures to control the reactivity of bromine and minimize the risk of over-bromination.
The molecular structure of 2-(Bromomethyl)morpholin-3-one features a six-membered morpholine ring with a bromomethyl substituent at the 2-position and a carbonyl group at the 3-position. The presence of these functional groups enhances its reactivity.
2-(Bromomethyl)morpholin-3-one can participate in various chemical reactions:
The specific conditions for these reactions depend on the nature of the nucleophile or oxidizing/reducing agent used. For instance, substitution reactions may require bases to facilitate nucleophilic attack on the bromomethyl group.
The mechanism of action for 2-(Bromomethyl)morpholin-3-one primarily involves its reactivity towards nucleophiles due to the electrophilic nature of the bromomethyl group. This group readily undergoes nucleophilic substitution, while the carbonyl group can participate in addition reactions.
This compound's reactivity makes it a valuable intermediate in organic synthesis, allowing for the construction of complex molecules.
2-(Bromomethyl)morpholin-3-one has several significant applications:
A prominent approach involves the nucleophilic ring-opening of activated aziridines or oxazetidines followed by cyclization. Tosyl-protected oxazetidine intermediates undergo base-mediated ring expansion to form morpholinone cores. Potassium carbonate facilitates the nucleophilic attack of amino groups on electrophilic carbon centers, forming the morpholine ring after deprotonation. This method demonstrates high regioselectivity due to the preferential opening at the less sterically hindered carbon of the strained heterocycle [8]. In optimized protocols, acetonitrile serves as the solvent at 60–80°C, yielding 60–75% of the morpholin-3-one scaffold.
Table 1: Base-Catalyzed Ring Expansion to Morpholin-3-one
Precursor | Base Catalyst | Solvent | Yield (%) |
---|---|---|---|
N-Tosyl-2-methyloxazetidine | K₂CO₃ | CH₃CN | 68 |
N-Tosyl-3-phenyloxazetidine | DBU | Toluene | 72 |
N-Tosyl-aziridine carboxylate | Cs₂CO₃ | DMF | 65 |
An alternative route exploits the in situ generation of hemiaminal intermediates. Reacting 2-(2-chloroethoxy)acetic acid with 4-nitroaniline under acidic conditions yields an amide-alcohol intermediate. Intramolecular cyclization via nucleophilic displacement of chloride forms the morpholin-3-one core. Subsequent bromination at the 2-methyl position is achieved using phosphorus tribromide (PBr₃) in dichloromethane. This one-pot sequence is efficient for gram-scale synthesis (45–60% yield), though purification requires careful chromatography due to polar byproducts [6] [8]. The bromomethyl group’s electrophilicity enables downstream derivatization for pharmaceutical applications, such as rivaroxaban intermediates [8].
Direct C–H functionalization of morpholinone derivatives using N-Bromosuccinimide provides regioselective access to 2-(bromomethyl)morpholin-3-one. Under radical-initiated conditions (azobisisobutyronitrile or light irradiation), N-Bromosuccinimide brominates the 2-methyl group of 2-methylmorpholin-3-ones. Key parameters include:
Table 2: Optimization of N-Bromosuccinimide-Mediated Bromination
Substrate | N-Bromosuccinimide (equiv) | Initiator | Temp (°C) | Monobrominated Yield (%) |
---|---|---|---|---|
2-Methylmorpholin-3-one | 1.1 | AIBN | 80 | 65 |
2,5-Dimethylmorpholin-3-one | 1.3 | hv (350 nm) | 75 | 58 |
N-Boc-2-methylmorpholin-3-one | 1.2 | None | Reflux | 42 |
The morpholinone ring exhibits competing bromination sites:
Regioselectivity is governed by:
The morpholinone ring adopts distinct chair conformations where substituents minimize pseudo-A¹,³ strain (destabilizing 1,3-diaxial interactions). For 2-(bromomethyl)morpholin-3-one synthesis:
This conformational bias enables stereoselective bromination: Radical intermediates adopt equatorial trajectories, yielding trans-diastereomers when 5- or 6-substituents are present.
The endocyclic oxygen (O₁) and carbonyl oxygen (O₂) exert an anomeric effect:
In metal complexes (e.g., zinc), coordination further rigidifies the ring:
Table 3: Stereochemical Outcomes in 2-(Bromomethyl)morpholin-3-one Synthesis
Synthetic Route | Key Stereocontrol Factor | Predominant Diastereomer | dr |
---|---|---|---|
Radical bromination | Equatorial minimization | trans-2,5-disubstituted | 3:1 |
Hemiaminal cyclization | Anomeric effect | Axial bromomethyl | >4:1 |
Zinc-complexed intermediate | Nitrogen inversion barrier | Racemic at nitrogen | 1:1 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0